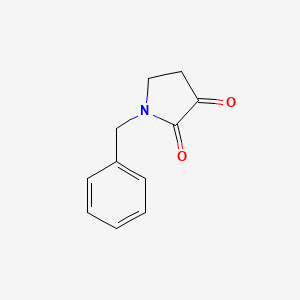

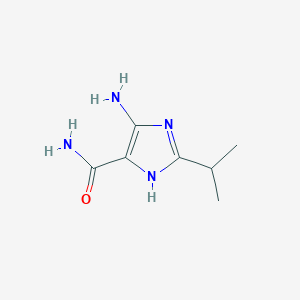

5-氨基-2-异丙基-1H-咪唑-4-甲酰胺

描述

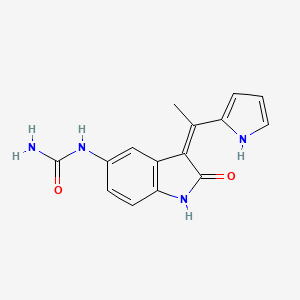

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide (AIC) is an amide derivative of an amino acid that has been studied for its potential medicinal applications. AIC has been found to have a wide range of biochemical and physiological effects, and has been studied in both in vitro and in vivo experiments.

科学研究应用

结构分析和分子结构

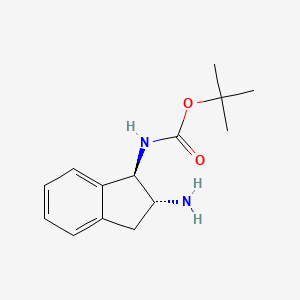

5-氨基-1-(2,3:5,6-二-O-异丙基-α-D-甘露糖呋喃糖基)咪唑-4-甲酰胺,是5-氨基-2-异丙基-1H-咪唑-4-甲酰胺的衍生物,已被研究其晶体和分子结构。它在P63空间群中形成六角形单元晶胞,咪唑环近似平面且展现出有趣的分子内和分子间氢键模式 (Briant, Jones, & Shaw, 1995)。

合成和抗病毒/抗癌活性

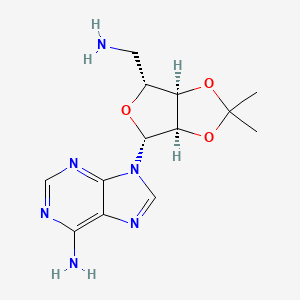

该化合物已参与合成具有潜在抗病毒和抗癌活性的咪唑核苷类化合物。这些核苷类化合物包括5-氨基-1-(β-D-核糖呋喃糖基)咪唑-4-甲酰胺及其异构体的衍生物 (Guglielmi, Dachtler, & Albert, 1999)。

聚合物研究

已探索了5-氨基-1-(2'-脱氧-β-D-核糖呋喃糖基)咪唑-4-甲酰胺及其衍生物的化学合成,包括使用类似末端脱氧核苷酸转移酶的酶进行聚合物化研究。这突显了其在聚合物化学领域的潜力 (Pochet & D'ari, 1990)。

在肽类模拟物中的应用

5-氨基-2-异丙基-1H-咪唑-4-甲酰胺还被用于制备基于咪唑的肽类模拟物。这些分子模拟肽的结构和功能,可用于治疗应用 (Skogh et al., 2013)。

晶体学和分子几何

对相关化合物的合成和晶体结构的研究,如5-氨基-1-(2-羟乙基)咪唑-4-甲酰胺,提供了有关其分子几何和咪唑环取代基对其行为在不同化学环境中的影响的见解。这对于理解它们在不同化学环境中的行为至关重要 (Banerjee et al., 1999)。

酶机制和动力学

已研究了与5-氨基-2-异丙基-1H-咪唑-4-甲酰胺衍生物相互作用的酶的催化机制,如AICAR转甲基酶。这些研究涉及pH依赖性动力学、突变和量子化学计算,提供了有价值的生化途径见解 (Shim et al., 2001)。

抗菌、抗真菌和抗病毒测试

评估了导致5-氨基-2-异丙基-1H-咪唑-4-甲酰胺衍生物的合成过程对其抗菌、抗真菌和抗病毒活性的影响。例如,某些化合物对金黄色葡萄球菌显示出显著的抑制作用 (Srivastava, Newman, Matthews, & Robins, 1975)。

作用机制

Target of Action

It’s structurally similar compound, 5-aminoimidazole-4-carboxamide ribonucleotide (aicar), is known to stimulate amp-dependent protein kinase (ampk) activity . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in glucose and lipid metabolism .

Mode of Action

Aicar, an analog of adenosine monophosphate (amp), is capable of stimulating ampk activity . It enters cardiac cells to inhibit adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate .

Biochemical Pathways

Aicar is an intermediate in the generation of inosine monophosphate . It’s also known to enter the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase, causing an increase in ATP levels and adenosine levels .

Result of Action

Aicar has been used clinically to treat and protect against cardiac ischemic injury . It increases the metabolic activity of tissues by changing the physical composition of muscle .

安全和危害

Safety measures for handling 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

生化分析

Biochemical Properties

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with AMP-activated protein kinase (AMPK), where it acts as an activator . This interaction is crucial for regulating cellular energy homeostasis. Additionally, 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is involved in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .

Cellular Effects

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide influences various cellular processes. It has been shown to activate AMPK, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . This activation leads to increased glucose uptake and fatty acid oxidation, thereby enhancing cellular energy production. Furthermore, 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide has been observed to reduce inflammation by modulating macrophage activity .

Molecular Mechanism

The molecular mechanism of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide involves its binding interactions with AMPK. By mimicking adenosine monophosphate (AMP), it activates AMPK, leading to the phosphorylation of downstream targets involved in energy metabolism . This activation results in the inhibition of anabolic processes and the stimulation of catabolic processes, thereby maintaining cellular energy balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide have been studied over time. The compound is stable under standard storage conditions (0-8°C) and retains its activity for extended periods . Long-term studies have shown that it maintains its ability to activate AMPK and influence cellular metabolism without significant degradation .

Dosage Effects in Animal Models

The effects of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide vary with different dosages in animal models. At low doses, it effectively activates AMPK and enhances energy metabolism . At high doses, it may cause adverse effects such as toxicity and metabolic imbalances . Therefore, careful dosage optimization is essential for its safe and effective use in research.

Metabolic Pathways

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is involved in several metabolic pathways. It is an intermediate in the generation of inosine monophosphate and acts as an analog of AMP . This compound stimulates AMPK activity, leading to increased glucose uptake and fatty acid oxidation . Additionally, it plays a role in the synthesis of purines and pyrimidines, which are essential for nucleic acid metabolism .

Transport and Distribution

Within cells and tissues, 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells, where it accumulates and exerts its biochemical effects. The compound’s distribution is influenced by its interaction with cellular membranes and transport proteins .

Subcellular Localization

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity is regulated by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its role in energy metabolism and cellular signaling .

属性

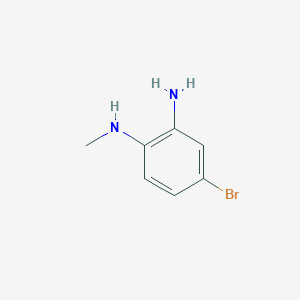

IUPAC Name |

4-amino-2-propan-2-yl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3(2)7-10-4(6(9)12)5(8)11-7/h3H,8H2,1-2H3,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLQQHDKJCDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458649 | |

| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227078-19-5 | |

| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。